N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide
Description
N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide is a tertiary amide featuring a butanamide backbone substituted with a dimethylamino group at the 4-position and an N-methylated 4-aminophenyl moiety. Its molecular formula is C₁₃H₂₁N₃O (molecular weight: 235.33 g/mol).
Properties
CAS No. |
651749-52-9 |
|---|---|
Molecular Formula |
C13H21N3O |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N-(4-aminophenyl)-4-(dimethylamino)-N-methylbutanamide |
InChI |
InChI=1S/C13H21N3O/c1-15(2)10-4-5-13(17)16(3)12-8-6-11(14)7-9-12/h6-9H,4-5,10,14H2,1-3H3 |
InChI Key |
DSXMDFJEUSOVSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)N(C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide typically involves the reaction of 4-aminophenylamine with N,N-dimethylbutanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, while catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro or hydroxyl derivatives, while reduction reactions typically produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted amides or amines.
Scientific Research Applications
N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in drug development and as a pharmacological tool.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogs differ in phenyl ring substituents, alkylation patterns, and amino group configurations. Key examples include:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
Biological Activity
N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities, particularly in the context of cancer treatment and epigenetic modulation. This article reviews its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a structure that includes an amine group, a dimethylamino moiety, and a butanamide linkage. This configuration is crucial for its interaction with biological targets, particularly enzymes involved in epigenetic regulation.
1. Inhibition of DNA Methyltransferases
Research has shown that derivatives of this compound exhibit potent inhibitory activity against DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3A, and DNMT3B. These enzymes are critical in the regulation of gene expression through DNA methylation processes.
- Potency : One derivative demonstrated an EC50 value of 0.9 μM against DNMT3A, indicating high efficacy in inhibiting this enzyme while showing weaker inhibition against DNMT1 (EC50 = 15 μM) .
- Mechanism : The mechanism involves the degradation of DNMT enzymes and reactivation of silenced genes associated with various cancers, such as P16, MLH1, and TIMP3 .
2. Antitumor Activity
The compound has shown promise in antitumor applications. In vitro studies have indicated cytotoxic effects on leukemia cell lines (e.g., KG-1 cells) comparable to established chemotherapeutics.
- Cytotoxicity : The tested compounds exhibited cytotoxicity within the micromolar range, suggesting potential for use in treating hematological malignancies .
- Re-expression of Genes : The ability to reactivate tumor suppressor genes further supports its role as an epigenetic therapeutic agent.
3. Histone Deacetylase Inhibition
Another area of interest is the compound's effect on histone deacetylases (HDACs). Inhibition of HDACs is a well-established strategy for cancer therapy due to their role in chromatin remodeling and gene expression regulation.
- Selectivity : Certain derivatives have shown class I selectivity with IC50 values indicating effective inhibition against HDAC1, HDAC2, and HDAC3 .
- Cell Cycle Effects : Studies demonstrated that these compounds could induce G2/M phase arrest and apoptosis in cancer cell lines, enhancing their therapeutic potential .
Comparative Biological Activity Table
Case Studies
Several case studies have highlighted the compound's potential:
- A study involving leukemia cell lines demonstrated that treatment with this compound derivatives led to significant reactivation of silenced genes and reduced cell viability, suggesting a dual mechanism of action through both methylation inhibition and cytotoxicity.
- Another investigation into its antidiabetic properties revealed that certain derivatives exhibited significant inhibition of α-amylase and α-glucosidase, suggesting broader therapeutic applications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
